molecular formula C15H14O2 B6377629 6-(4-Ethylphenyl)-2-formylphenol CAS No. 1261985-39-0

6-(4-Ethylphenyl)-2-formylphenol

Cat. No.: B6377629
CAS No.: 1261985-39-0
M. Wt: 226.27 g/mol
InChI Key: AMCMKVBEOBVNGV-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-formylphenol is a phenolic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a formyl (-CHO) group at position 2, and a 4-ethylphenyl moiety at position 6. The 4-ethylphenyl substituent consists of a para-ethyl-substituted benzene ring, contributing steric bulk and moderate electron-donating effects due to the ethyl group.

Properties

IUPAC Name

3-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)14-5-3-4-13(10-16)15(14)17/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMKVBEOBVNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685063
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-39-0
Record name 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 6-(4-Ethylphenyl)-2-formylphenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Ethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Formation of 6-(4-Ethylphenyl)-2-carboxyphenol.

    Reduction: Formation of 6-(4-Ethylphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

6-(4-Ethylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenol group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

a. 6-(2-Fluorophenyl)-2-formylphenol (CAS: 1261891-96-6)

  • Molecular Formula : C₁₃H₉FO₂
  • Molecular Weight : 216.21 g/mol
  • Key Substituents : Fluorine at the 2-position of the phenyl ring.
  • Comparison: The fluorine atom introduces strong electron-withdrawing effects, enhancing the electrophilicity of the formyl group compared to the ethyl group in the target compound. Reduced steric hindrance (fluorine vs. ethyl) may improve solubility in polar solvents.

b. Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS: 478064-33-4)

  • Molecular Formula : C₁₄H₁₅BrO₅
  • Molecular Weight : 343.17 g/mol
  • Key Substituents : Bromine, methoxy, and ester groups.
  • Comparison: The bromine atom increases molecular weight and may facilitate halogen-bonding interactions. The ester moiety improves lipophilicity but reduces acidity compared to the phenolic -OH in the target compound.

c. Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS: 1193392-97-0)

  • Molecular Formula : C₁₂H₁₅FO₄
  • Molecular Weight : 242.25 g/mol
  • Key Substituents : Fluoro, dimethoxy, and ester groups.
  • Comparison: Dimethoxy substituents create a highly electron-rich aromatic system, contrasting with the electron-neutral 4-ethylphenyl group in the target compound. The ester functional group offers hydrolytic stability under basic conditions, unlike the phenolic -OH group, which is prone to deprotonation.

Functional Group and Reactivity

Compound Key Functional Groups Reactivity Highlights
6-(4-Ethylphenyl)-2-formylphenol Phenol, formyl, ethylphenyl Phenolic -OH enables acidity (pKa ~10); formyl supports Schiff base formation.
6-(2-Fluorophenyl)-2-formylphenol Phenol, formyl, fluorophenyl Fluorine enhances formyl electrophilicity; potential for SNAr reactions.
Ethyl ester (CAS 478064-33-4) Ester, bromo, methoxy Ester hydrolysis under acidic/basic conditions; bromo enables cross-coupling.

Molecular and Physical Properties

Compound Molecular Weight (g/mol) Polarity Notable Properties
6-(4-Ethylphenyl)-2-formylphenol ~240–250 (estimated) Moderate Higher lipophilicity due to ethyl group.
6-(2-Fluorophenyl)-2-formylphenol 216.21 High Enhanced solubility in polar aprotic solvents.
Ethyl ester (CAS 478064-33-4) 343.17 Low Bromine increases density (1.5–1.7 g/cm³).

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